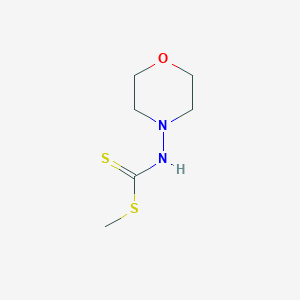

Methyl morpholin-4-ylcarbamodithioate

Description

Methyl morpholin-4-ylcarbamodithioate is a sulfur-containing organic compound characterized by a carbamodithioate backbone (-NHCSS-) linked to a morpholine moiety. Its structure combines the reactivity of dithiocarbamate groups with the electron-rich morpholine ring, making it a candidate for applications in coordination chemistry, agrochemicals, and pharmaceuticals. The compound’s stability and solubility in polar solvents are attributed to the morpholine group, while the dithiocarbamate moiety enables metal chelation and redox activity.

Properties

CAS No. |

717876-08-9 |

|---|---|

Molecular Formula |

C6H12N2OS2 |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

methyl N-morpholin-4-ylcarbamodithioate |

InChI |

InChI=1S/C6H12N2OS2/c1-11-6(10)7-8-2-4-9-5-3-8/h2-5H2,1H3,(H,7,10) |

InChI Key |

CPQQYTFQRTUAQX-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)NN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl morpholin-4-ylcarbamodithioate typically involves the reaction of morpholine with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The general reaction scheme is as follows:

Reaction of Morpholine with Carbon Disulfide: Morpholine is reacted with carbon disulfide in the presence of a base to form morpholin-4-ylcarbamodithioate.

Methylation: The intermediate product is then methylated using methyl iodide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl morpholin-4-ylcarbamodithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Methyl morpholin-4-ylcarbamodithioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl morpholin-4-ylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison requires analyzing structural analogs, such as other carbamodithioates, morpholine derivatives, or methyl esters. However, none of the provided evidence directly addresses Methyl morpholin-4-ylcarbamodithioate or its analogs. Below is an inferred analysis based on indirect references to structurally or functionally related compounds:

Methyl Esters

- Methyl Salicylate : Used in gas standard studies for VOC characterization, it exhibits distinct volatility (Henry’s law constant: ~3.1 × 10⁻⁴ atm·m³/mol) and reactivity compared to sulfur-containing esters like this compound .

- Methyl Esters of Resin Acids : Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester (, Figure 2) demonstrate higher hydrophobicity due to their terpene-derived structures, unlike this compound, which likely has greater polarity from the morpholine group .

Morpholine Derivatives

- Morpholine itself is a polar, water-miscible heterocycle. Derivatives like Methyl Violet (a triarylmethane dye with a morpholine group, , Figure 1) differ significantly in applications (dyes vs. chelators) and electronic properties due to the absence of the dithiocarbamate group .

Dithiocarbamates

- Sodium diethyldithiocarbamate (a common chelator) shares the -NHCSS- group with this compound but lacks the morpholine ring, resulting in lower solubility in organic solvents and distinct metal-binding kinetics.

Physical and Chemical Properties (Inferred)

Critical Analysis of Evidence Limitations

- Evidence Gaps: None of the provided sources explicitly discuss this compound. References to methyl esters (e.g., ) and morpholine derivatives () are structurally or functionally tangential.

- Contradictions : While methyl esters in and are volatile or hydrophobic, this compound’s properties are likely inverted due to its polar functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.